molecular formula C23H27NO2 B13791886 1-Cinnamyl-2-methyl-3-phenyl-3-propionoxypyrrolidine CAS No. 69552-03-0

1-Cinnamyl-2-methyl-3-phenyl-3-propionoxypyrrolidine

Cat. No.: B13791886
CAS No.: 69552-03-0
M. Wt: 349.5 g/mol
InChI Key: ZPJXRHIWYVEEJC-JLHYYAGUSA-N
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Description

1-(3-Phenyl-2-propenyl)-2-methyl-3-phenylpyrrolidin-3-ol propionate is a complex organic compound with a unique structure that includes a pyrrolidine ring, phenyl groups, and a propionate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenyl-2-propenyl)-2-methyl-3-phenylpyrrolidin-3-ol propionate typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of phenyl groups and the propionate ester. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenyl-2-propenyl)-2-methyl-3-phenylpyrrolidin-3-ol propionate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3-Phenyl-2-propenyl)-2-methyl-3-phenylpyrrolidin-3-ol propionate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Phenyl-2-propenyl)-2-methyl-3-phenylpyrrolidin-3-ol propionate involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: A compound with a similar phenyl-propenyl structure, known for its use in flavoring and fragrance.

    Cinnamyl alcohol: Another related compound, used in the production of perfumes and cosmetics.

    Cinnamyl propionate: A compound with a similar ester functional group, used in the fragrance industry.

Uniqueness

1-(3-Phenyl-2-propenyl)-2-methyl-3-phenylpyrrolidin-3-ol propionate is unique due to its combination of a pyrrolidine ring, phenyl groups, and a propionate ester. This unique structure gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

69552-03-0

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

[2-methyl-3-phenyl-1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-yl] propanoate

InChI

InChI=1S/C23H27NO2/c1-3-22(25)26-23(21-14-8-5-9-15-21)16-18-24(19(23)2)17-10-13-20-11-6-4-7-12-20/h4-15,19H,3,16-18H2,1-2H3/b13-10+

InChI Key

ZPJXRHIWYVEEJC-JLHYYAGUSA-N

Isomeric SMILES

CCC(=O)OC1(CCN(C1C)C/C=C/C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=O)OC1(CCN(C1C)CC=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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